4-(Aminomethyl)-5-methyl-1,2-oxazol-3-one;hydrate
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Overview
Description
4-(Aminomethyl)-5-methyl-1,2-oxazol-3-one;hydrate is a compound of interest in various fields of chemistry and biology This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-5-methyl-1,2-oxazol-3-one;hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with glyoxylic acid, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-5-methyl-1,2-oxazol-3-one;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the aminomethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, reduced heterocycles, and aminomethyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Aminomethyl)-5-methyl-1,2-oxazol-3-one;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-5-methyl-1,2-oxazol-3-one;hydrate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The oxazole ring can participate in π-π stacking interactions, further modulating the activity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: This compound also contains an aminomethyl group but has a benzene ring instead of an oxazole ring.
4-(Aminomethyl)indole: Similar in structure but contains an indole ring.
4-Aminocoumarin: Contains an aminomethyl group and a coumarin ring.
Uniqueness
4-(Aminomethyl)-5-methyl-1,2-oxazol-3-one;hydrate is unique due to the presence of both an oxazole ring and an aminomethyl group, which confer distinct chemical reactivity and potential biological activities
Properties
CAS No. |
61921-42-4 |
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Molecular Formula |
C10H18N4O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
4-(aminomethyl)-5-methyl-1,2-oxazol-3-one;hydrate |
InChI |
InChI=1S/2C5H8N2O2.H2O/c2*1-3-4(2-6)5(8)7-9-3;/h2*2,6H2,1H3,(H,7,8);1H2 |
InChI Key |
LRCPFDRCTMEKJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NO1)CN.CC1=C(C(=O)NO1)CN.O |
Origin of Product |
United States |
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